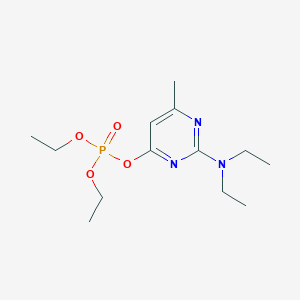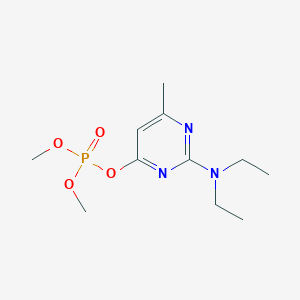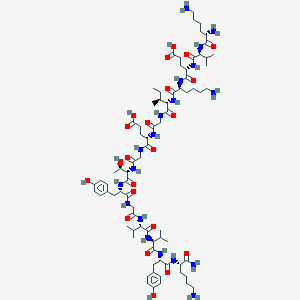
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile, also known as DOPAC, is a chemical compound that has been widely studied in the field of neuroscience. It is a metabolite of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. DOPAC is produced in the brain through the oxidation of dopamine by the enzyme monoamine oxidase. In
Wirkmechanismus
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile does not have a direct pharmacological effect on the brain. Instead, it acts as a biomarker for dopamine turnover, which is an important indicator of dopamine function in the brain. (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is produced through the oxidation of dopamine by the enzyme monoamine oxidase, which is responsible for the breakdown of dopamine and other monoamine neurotransmitters.
Biochemische Und Physiologische Effekte
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile levels in the brain are tightly regulated and are influenced by a variety of factors, including age, sex, and environmental factors. Increased levels of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile are associated with increased dopamine turnover, which is associated with a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a useful biomarker for studying dopamine turnover in the brain, as it provides a non-invasive method for measuring dopamine metabolism. However, there are limitations to the use of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile as a biomarker, as it is subject to variability due to factors such as age, sex, and environmental factors. Additionally, (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile levels can be influenced by factors such as stress and drug use, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile. One area of interest is the role of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile in the development and progression of neurological and psychiatric disorders. Another area of interest is the use of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile as a biomarker for the development of new drugs and therapies for these disorders. Additionally, there is ongoing research into the development of new methods for measuring dopamine turnover in the brain, which may provide more accurate and reliable measures of dopamine function.
Synthesemethoden
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can be synthesized through the oxidation of dopamine using potassium permanganate. The reaction is carried out in an alkaline solution and requires careful control of the pH and temperature to prevent the formation of unwanted byproducts. Another method of synthesis involves the use of tyrosinase, an enzyme that catalyzes the conversion of tyrosine to dopa, which can then be oxidized to form (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile.
Wissenschaftliche Forschungsanwendungen
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been extensively studied in the field of neuroscience due to its role as a metabolite of dopamine. It is used as a biomarker for dopamine turnover in the brain, as increased levels of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile are indicative of increased dopamine metabolism. (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has also been used to study the effects of drugs and other compounds on dopamine metabolism and neurotransmission.
Eigenschaften
CAS-Nummer |
125781-60-4 |
|---|---|
Produktname |
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile |
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m1/s1 |
InChI-Schlüssel |
ATGRXWCYTKIXIC-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)[C@@H](C#N)O |
SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
Synonyme |
(S)-3-HYDROXYMANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















